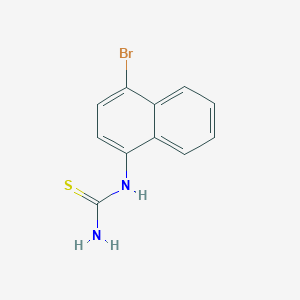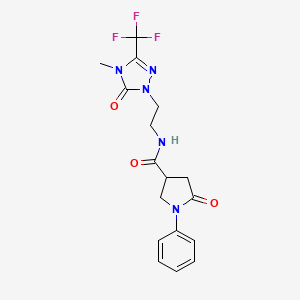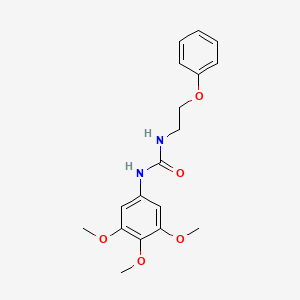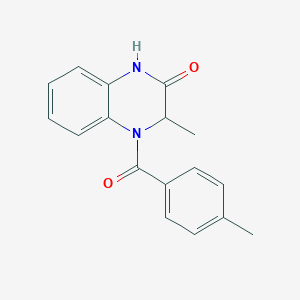
(4-Bromonaphthalen-1-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromonaphthalen-1-yl)thiourea is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is known for its unique properties that make it suitable for use in a wide range of applications.
作用機序
The mechanism of action of (4-Bromonaphthalen-1-yl)thiourea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, while in vivo studies have shown that it can reduce tumor growth in animal models. This compound has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of (4-Bromonaphthalen-1-yl)thiourea is its versatility, as it can be used in a wide range of applications. It is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research on (4-Bromonaphthalen-1-yl)thiourea. One area of interest is the development of new metal complexes using this compound as a ligand, which may have potential applications in catalysis and materials science. Another area of interest is the development of new anti-cancer therapies based on the mechanism of action of this compound. Additionally, there is potential for the use of this compound as a sensor for detecting heavy metals in water, which may have applications in environmental science.
合成法
There are various methods for synthesizing (4-Bromonaphthalen-1-yl)thiourea, but the most commonly used method involves the reaction of 4-bromo-1-naphthol with thiourea. The reaction is carried out in the presence of a catalyst, usually sulfuric acid, and the resulting product is purified through recrystallization.
科学的研究の応用
(4-Bromonaphthalen-1-yl)thiourea has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, this compound has been shown to exhibit anti-tumor properties and has been studied as a potential treatment for cancer. In materials science, this compound has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science. In environmental science, this compound has been studied for its potential use as a sensor for detecting heavy metals in water.
特性
IUPAC Name |
(4-bromonaphthalen-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2S/c12-9-5-6-10(14-11(13)15)8-4-2-1-3-7(8)9/h1-6H,(H3,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOBIEFZRNONDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2518588.png)
![4-isopropyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2518589.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518590.png)
![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518592.png)
![1,7-dimethyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518593.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2518597.png)


![2-Chloro-N-[2-(1H-indazol-6-ylamino)-2-oxoethyl]propanamide](/img/structure/B2518606.png)
![Methyl 4-methoxy-3-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]benzoate](/img/structure/B2518608.png)

![(2-Chlorophenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2518610.png)
